molecular formula C8H6BrClO2 B12077132 2-Chloro-5-bromophenyl acetate CAS No. 914636-81-0

2-Chloro-5-bromophenyl acetate

Cat. No.: B12077132
CAS No.: 914636-81-0
M. Wt: 249.49 g/mol
InChI Key: SHBPUHXOZPIWLE-UHFFFAOYSA-N
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Description

2-Chloro-5-bromophenyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and bromo substituent on the phenyl ring, along with an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-bromophenyl acetate can be achieved through several methods. One common approach involves the acetylation of 2-Chloro-5-bromophenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-bromophenyl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and bromo substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 2-Chloro-5-bromophenol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different substituents on the phenyl ring.

    Hydrolysis: The major product is 2-Chloro-5-bromophenol.

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-5-bromophenyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the preparation of advanced materials with specific properties.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-5-bromophenyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release 2-Chloro-5-bromophenol, which may interact with enzymes or receptors in biological systems. The chloro and bromo substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorophenyl acetate
  • 2-Chloro-5-iodophenyl acetate
  • 2-Bromo-5-chlorophenyl acetate

Uniqueness

2-Chloro-5-bromophenyl acetate is unique due to the presence of both chloro and bromo substituents, which can impart distinct reactivity and properties compared to other similar compounds

Properties

CAS No.

914636-81-0

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl) acetate

InChI

InChI=1S/C8H6BrClO2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3

InChI Key

SHBPUHXOZPIWLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

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